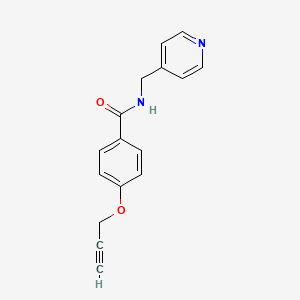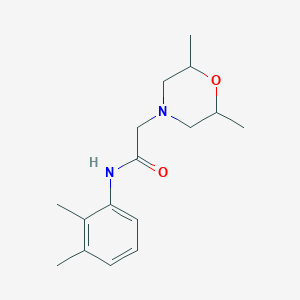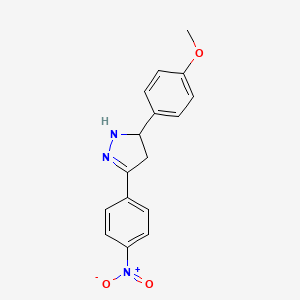![molecular formula C15H18N4O B5300944 4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B5300944.png)
4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide, commonly known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the late 1990s and has since been widely used in scientific research to study the role of mGluR5 in various physiological and pathological conditions.
作用機序
MPEP acts as a selective antagonist for 4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide, which is a G protein-coupled receptor that regulates the release of glutamate, a major neurotransmitter in the brain. By blocking the activity of this compound, MPEP reduces the excitability of neurons and modulates synaptic plasticity, which is critical for learning and memory.
Biochemical and Physiological Effects:
MPEP has been shown to have several biochemical and physiological effects, including reducing the release of glutamate, modulating the activity of ion channels, and altering the expression of various genes involved in synaptic plasticity. In animal studies, MPEP has been shown to reduce anxiety, depression, and pain perception, and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using MPEP in lab experiments is its high selectivity for 4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide, which allows for specific modulation of its activity without affecting other receptors. However, MPEP has a relatively short half-life and requires frequent administration, which can be challenging in long-term studies. Moreover, MPEP can have off-target effects at high concentrations, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on MPEP and 4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide. One area of interest is the potential therapeutic use of this compound antagonists in neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another area of interest is the role of this compound in addiction and substance abuse, which has implications for the development of novel treatments for addiction. Moreover, further studies are needed to elucidate the downstream signaling pathways and molecular mechanisms underlying the effects of MPEP and this compound on synaptic plasticity and behavior.
合成法
MPEP can be synthesized using a multi-step process starting from 4-methylbenzoyl chloride and 6-methyl-3-pyridazinamine. The synthesis involves several chemical reactions, including nucleophilic substitution, amidation, and cyclization. The final product is obtained as a white crystalline powder with a purity of over 99%.
科学的研究の応用
MPEP has been extensively used in scientific research to study the role of 4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide in various physiological and pathological conditions. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. MPEP has also been used to investigate the potential therapeutic effects of this compound antagonists in neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
特性
IUPAC Name |
4-methyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-3-6-13(7-4-11)15(20)17-10-9-16-14-8-5-12(2)18-19-14/h3-8H,9-10H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYNHHIQWKOJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-2-({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5300865.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300878.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5300891.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B5300895.png)
![(3S*,5R*)-1-[3-(methylthio)propyl]-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5300909.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-[(4-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5300914.png)
![3-(2,4-dimethylphenyl)-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5300916.png)


![N-[3-(methylthio)phenyl]-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5300940.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5300954.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5300961.png)
![4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine](/img/structure/B5300963.png)